1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium is a complex organic compound that features a pyridinium core substituted with a phenyl group and a nitrophenylamino-oxoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium typically involves multi-step organic reactions. One common method starts with the preparation of the 4-nitrophenylamine derivative, which is then reacted with an appropriate oxoethylating agent under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl and pyridinium rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, altering their function. The pyridinium core can participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium
- **(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- **(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a pyridinium core with a nitrophenylamino-oxoethyl side chain makes it particularly versatile in various applications .
Properties
Molecular Formula |
C19H16N3O3+ |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(4-phenylpyridin-1-ium-1-yl)acetamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(20-17-6-8-18(9-7-17)22(24)25)14-21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-13H,14H2/p+1 |
InChI Key |
CGNSKSBVHWQHKK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.